molecular formula C12H23NO4 B2868872 2-{[(Tert-butoxy)carbonyl]amino}-4-methylhexanoic acid CAS No. 1404736-14-6

2-{[(Tert-butoxy)carbonyl]amino}-4-methylhexanoic acid

Cat. No.: B2868872
CAS No.: 1404736-14-6
M. Wt: 245.319
InChI Key: MWOMAVYZRMNVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(Tert-butoxy)carbonyl]amino}-4-methylhexanoic acid (molecular formula: C₁₂H₂₃NO₄) is a branched-chain amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety and a methyl substituent at the β-carbon (position 4 of the hexanoic acid backbone). Its SMILES notation, CCC(C)CC(C(=O)O)NC(=O)OC(C)(C)C, highlights the sterically hindered Boc group and the hydrophobic methyl branch, which influence solubility and reactivity . Boc-protected amino acids like this are pivotal in peptide synthesis, offering acid-labile protection for amines during solid-phase assembly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-6-8(2)7-9(10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOMAVYZRMNVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404736-14-6
Record name 2-{[(tert-butoxy)carbonyl]amino}-4-methylhexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-4-methylhexanoic acid typically involves the protection of the amino group of 4-methylhexanoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature, to ensure the stability of the Boc group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process .

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-4-methylhexanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as amide bond formation . The molecular targets and pathways involved depend on the specific application and the nature of the synthesized peptides or compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

  • Molecular Formula: C₁₃H₂₃NO₄ (differs by one carbon due to cyclohexane ring).
  • Structure: A cyclohexane ring replaces the linear hexanoic acid chain. The Boc group is attached to the cyclohexyl amine, and the carboxylic acid is on an adjacent ethyl chain.
  • Key Differences: Conformational Rigidity: The cyclohexane ring imposes steric constraints, limiting rotational freedom compared to the flexible hexanoic acid backbone of the target compound . Solubility: The cyclic structure may reduce aqueous solubility due to increased hydrophobicity. Synthetic Utility: Cyclohexane-based derivatives are often used to introduce conformational restrictions in drug design, unlike the linear target compound, which is more suited for flexible peptide linkages.

1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

  • Structure : Features a smaller cyclopentane ring with the Boc-protected amine and carboxylic acid directly attached to the ring.
  • Applications: The compact structure is advantageous for creating rigid peptidomimetics, whereas the target compound’s linearity supports extended peptide chains.

2-([(tert-Butoxy)carbonyl]amino)hex-4-enoic Acid

  • Structure: Contains a double bond at position 4 (hex-4-enoic acid) instead of a methyl group.
  • Key Differences: Reactivity: The double bond enables conjugation or Michael addition reactions, absent in the saturated target compound .

Comparative Data Table

Compound Backbone Structure Key Substituents Molecular Formula Key Applications
2-{[(Boc)amino]-4-methylhexanoic acid} Linear hexanoic acid Boc (position 2), methyl (position 4) C₁₂H₂₃NO₄ Flexible peptide synthesis
2-(4-(Boc-amino)cyclohexyl)acetic acid Cyclohexane ring Boc (cyclohexyl), acetic acid chain C₁₃H₂₃NO₄ Conformationally restricted scaffolds
1-(Boc-amino)cyclopentanecarboxylic acid Cyclopentane ring Boc and carboxylic acid on ring C₁₁H₁₉NO₄ Rigid peptidomimetics
2-(Boc-amino)hex-4-enoic acid Unsaturated hexenoic acid Boc (position 2), double bond (C4) C₁₂H₂₁NO₄ Click chemistry or conjugation

Research Findings and Implications

  • Steric Effects: The methyl group in the target compound enhances steric hindrance, slowing down nucleophilic attacks during peptide coupling compared to unsubstituted Boc-amino acids .
  • Solubility Trends: Linear Boc-amino acids (e.g., target compound) generally exhibit higher solubility in polar aprotic solvents (e.g., DMF) than cyclic derivatives due to reduced hydrophobicity .
  • Thermal Stability : Cyclic Boc-protected compounds (e.g., cyclohexane derivatives) show greater thermal stability in solid-phase synthesis, attributed to restricted conformational mobility .

Biological Activity

2-{[(Tert-butoxy)carbonyl]amino}-4-methylhexanoic acid, also known as (3S,4R)-3-{[(tert-butoxy)carbonyl]amino}-4-methylhexanoic acid, is a compound characterized by its unique stereochemistry and functional groups. It belongs to the class of amino acids and derivatives, particularly those with protective groups that are significant in organic synthesis and pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its chemical properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₁H₁₉N O₅
  • Molecular Weight : Approximately 245.27 g/mol
  • Functional Groups : Contains a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amine functionalities in peptide synthesis.

The presence of the Boc group allows for selective reactions under acidic conditions, making it a versatile compound in synthetic chemistry .

Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of amino acid derivatives, it was found that compounds similar to this compound demonstrated inhibitory effects against Gram-positive bacteria. The study highlighted the potential use of such compounds in developing new antibiotics .

Study 2: Synthesis and Biological Evaluation

Research focused on the synthesis of Boc-protected amino acids revealed that these compounds could be effectively utilized in peptide synthesis. The study emphasized the importance of the Boc group in protecting the amine during chemical reactions, facilitating the formation of complex peptides with enhanced biological activity .

Study 3: Interaction Studies

Interaction studies involving (3R,4S)-3-{(tert-butoxy)carbonylamino}-4-methylhexanoic acid showed promising binding affinities to various biological targets. Techniques such as surface plasmon resonance were employed to quantify these interactions, suggesting potential therapeutic applications in drug design .

Comparative Analysis

Compound NameStructural FeaturesUnique Aspects
(3R,4S)-3-amino-4-methylhexanoic acidContains an amino group and a methyl branchLacks the tert-butoxycarbonyl protection
(2S,4R)-2-amino-4-methylpentanoic acidSimilar branched structure but different stereochemistryUsed in nutritional supplements
(3R)-3-amino-5-methylhexanoic acidFeatures an additional methyl group on a different carbonPotentially different biological activities due to structural variations

This table illustrates how variations in structure can influence biological activity and therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.